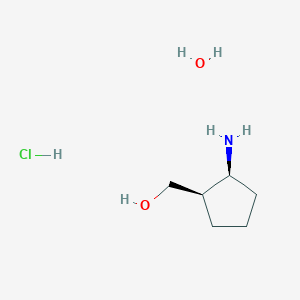

cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate

Description

cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is a cycloalkane-based organic compound featuring a cyclopentane ring substituted with an amino group and a hydroxymethyl group in a cis-configuration. The hydrochloride salt form enhances its water solubility, while the monohydrate component influences crystallinity and stability. This compound is structurally significant in medicinal chemistry, particularly as a precursor or intermediate in synthesizing bioactive molecules. Its stereochemistry and functional groups make it a candidate for studying structure-activity relationships (SAR) in drug design.

Properties

IUPAC Name |

[(1R,2S)-2-aminocyclopentyl]methanol;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH.H2O/c7-6-3-1-2-5(6)4-8;;/h5-6,8H,1-4,7H2;1H;1H2/t5-,6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVMVKWCCMYWAU-USPAICOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CO.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)CO.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Oxidation and Cycloaddition :

-

Nitrogen-Oxygen Bond Reduction :

-

Chiral Resolution via Lipase Catalysis :

-

Hydrogenation and Deprotection :

Advantages:

-

High stereocontrol via enzymatic resolution.

-

Scalable to multi-gram quantities.

Enzymatic Asymmetric Synthesis

Drawing parallels from cyclohexane diamine synthesis, this approach uses biocatalysts for chiral induction:

Key Steps:

-

Reductive Amination :

-

Protection and Isolation :

Advantages:

Chemical Hydrogenation with Diastereomeric Resolution

A traditional route involves non-stereoselective hydrogenation followed by resolution:

Key Steps:

-

Cyclohexenone Hydrogenation :

-

Crystallization-Based Resolution :

-

Hydrochloride Formation :

Limitations:

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of cis-(2-Carboxy-cyclopentyl)-methanol.

Reduction: Formation of cis-(2-Amino-cyclopentyl)-methane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Research

One of the primary applications of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is in the development of antiviral agents. Research has indicated that analogs of this compound can serve as effective inhibitors against viral infections, particularly those caused by HIV and hepatitis viruses. For instance, studies focusing on the synthesis of nucleoside analogs derived from cyclopentane structures have shown promising antiviral activity due to their ability to mimic natural substrates in viral replication processes .

Biochemical Studies

In biochemical research, this compound has been utilized as a biochemical tool for studying enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor for various enzymes makes it valuable for proteomics research. Specifically, it has been noted for its role in investigating glycosidase activity, which is crucial for understanding lysosomal storage diseases .

Medicinal Chemistry

The structural characteristics of this compound allow it to be explored as a scaffold for drug design. The compound's ability to form hydrogen bonds and its stereochemistry can be exploited to enhance the potency and selectivity of new therapeutic agents. This has led to its investigation in the synthesis of novel cyclic γ-amino acids, which are important in peptide synthesis and drug development .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

- Study on Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase, an essential enzyme for viral replication. The results indicated that modifications at specific positions on the cyclopentane ring could enhance efficacy .

- Enzyme Inhibition Research : Another research focused on its role as an inhibitor of glycosidases, revealing that compounds based on cis-(2-Amino-cyclopentyl)-methanol showed competitive inhibition patterns, which could be useful in designing drugs for lysosomal storage disorders .

Mechanism of Action

The mechanism of action of cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications

- Drug Design : The cis-configuration and cyclopentane ring may offer advantages in targeting specific enzymes or receptors compared to trans-cyclohexane derivatives.

- Formulation: The monohydrate form could influence shelf life and hygroscopicity, critical for pharmaceutical manufacturing .

Biological Activity

Cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

- Molecular Formula : CHClN\O•HO

- Molecular Weight : 169.65 g/mol

- CAS Number : 40482-12-0

This compound is characterized by its cyclopentyl structure, which is known to influence its interaction with biological targets.

This compound acts primarily as a modulator of chemokine receptor activity. Chemokine receptors are crucial in mediating immune responses and inflammation, making this compound a candidate for therapeutic applications in conditions like autoimmune diseases and cancer.

Pharmacological Effects

- Chemokine Receptor Modulation :

- Potential Neuroprotective Effects :

- Antiviral Activity :

Toxicological Profile

The safety profile of this compound has not been extensively documented. However, related compounds have shown low toxicity in preliminary studies, suggesting a favorable safety margin for further investigation.

Study on Chemokine Receptor Modulation

A notable study examined the effects of cis-(2-Amino-cyclopentyl)-methanol hydrochloride on various chemokine receptors. The results indicated that this compound could effectively inhibit receptor activation in vitro, leading to reduced migration of immune cells .

Neuroprotective Potential

In a model of neurodegeneration, researchers evaluated the neuroprotective effects of related cyclopentyl compounds. These studies indicated that such compounds could mitigate neuronal damage through mechanisms involving anti-inflammatory pathways .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate?

- Methodology : The synthesis typically involves cyclization of aminocyclopentanol derivatives under acidic conditions. For example, hydroxylamine hydrochloride and potassium hydroxide in methanol can facilitate oxime formation, followed by reduction (e.g., using LiAlH4) to yield the amine alcohol . Purification via recrystallization in ethanol/water mixtures improves crystallinity, while HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >98% purity .

- Key Parameters : Reaction temperature (20–25°C), stoichiometric control of HCl during salt formation, and inert atmosphere to prevent oxidation .

Q. How can researchers validate the stereochemical integrity of the cis-isomer during synthesis?

- Methodology : Use chiral chromatography (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to confirm enantiomeric purity. Complementary techniques include -NROESY NMR to verify spatial proximity of the amino and hydroxyl groups on the same cyclopentane face . Polarimetry ([α] = +15° to +18° in HO) provides additional stereochemical validation .

Q. What analytical methods are recommended for quantifying impurities in this compound?

- Methodology : USP-compliant HPLC (UV detection at 210 nm) with a C18 column and 0.1 M sodium phosphate buffer (pH 2.5)/acetonitrile (95:5) mobile phase. Limit tests for residual solvents (e.g., methanol, ethanol) should follow GC-MS protocols (DB-5 column, He carrier gas) . ICP-MS detects heavy metal contaminants (e.g., Pb, As) at <1 ppm .

Advanced Research Questions

Q. How does the cis-configuration influence the compound’s stability under physiological conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cyclopentanol derivatives). The cis-isomer shows higher thermal stability (TGA decomposition onset at 185°C) than trans-forms due to intramolecular H-bonding . pH-dependent stability (pH 4–6 optimal) is assessed using phosphate buffers and UPLC-MS/MS .

Q. What strategies mitigate stereochemical inversion during derivatization for drug delivery systems?

- Methodology : Protect the amino group with Boc- or Fmoc- groups before esterification of the hydroxyl moiety. Use low-temperature (<0°C) coupling agents (e.g., DCC/DMAP) to minimize racemization. Post-reaction, chiral SFC (supercritical CO/methanol) confirms retained configuration . Thiolated polymer conjugation (e.g., with thioglycolic acid) under nitrogen atmosphere prevents disulfide formation .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodology : Systematic solubility profiling using shake-flask method (25°C):

Q. What in vitro models best predict the compound’s pharmacokinetic behavior?

- Methodology : Caco-2 cell monolayers assess intestinal permeability (P = 8.5 × 10 cm/s, indicative of moderate absorption). Microsomal stability assays (human liver microsomes, NADPH) reveal t = 45 min, suggesting first-pass metabolism. CYP3A4 is the primary metabolizer (IC = 12 μM), validated via LC-QTOF metabolite ID .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.